molecular formula C21H22N2O2S B14987281 2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B14987281
M. Wt: 366.5 g/mol
InChI Key: BOTJSPKENCMAHT-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenoxy, thiazole, and acetamide groups, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-ethylphenol with an appropriate acylating agent to form 4-ethylphenoxyacetyl chloride. This intermediate is then reacted with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the thiazole ring can produce dihydrothiazoles.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and thiazole groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to specific sites on proteins or other biomolecules. This binding can modulate the activity of the target, leading to various biological effects.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N2O2S/c1-2-16-8-10-19(11-9-16)25-14-20(24)22-13-12-18-15-26-21(23-18)17-6-4-3-5-7-17/h3-11,15H,2,12-14H2,1H3,(H,22,24)

InChI Key

BOTJSPKENCMAHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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